molecular formula C27H33NO2 B1473606 2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol CAS No. 1020728-63-5

2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol

Cat. No.: B1473606
CAS No.: 1020728-63-5
M. Wt: 403.6 g/mol
InChI Key: FLCWJHWXKFZAJY-UHFFFAOYSA-N
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Description

2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol is a chemical compound with the molecular formula C27H33NO2 and a molecular weight of 403.56 g/mol . This compound is characterized by the presence of an isopropyl group, a trityloxy group, and an amino-ethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol typically involves the reaction of isopropylamine with 3-trityloxypropyl chloride, followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol include other amino-ethanol derivatives and trityloxy-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness

What sets this compound apart is its unique combination of an isopropyl group, a trityloxy group, and an amino-ethanol moiety.

Properties

IUPAC Name

2-[propan-2-yl(3-trityloxypropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO2/c1-23(2)28(20-21-29)19-12-22-30-27(24-13-6-3-7-14-24,25-15-8-4-9-16-25)26-17-10-5-11-18-26/h3-11,13-18,23,29H,12,19-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWJHWXKFZAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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